Momilactone A

Catalog No.
S572914
CAS No.
51415-07-7
M.F
C20H26O3
M. Wt
314.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Momilactone A

CAS Number

51415-07-7

Product Name

Momilactone A

IUPAC Name

(1R,2R,5R,9R,12R,16R)-5-ethenyl-1,5,12-trimethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-ene-11,13-dione

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C20H26O3/c1-5-18(2)8-6-13-12(11-18)10-14-16-19(13,3)9-7-15(21)20(16,4)17(22)23-14/h5,10,13-14,16H,1,6-9,11H2,2-4H3/t13-,14-,16-,18-,19-,20+/m1/s1

InChI Key

MPHXYQVSOFGNEN-JGHPTVLTSA-N

SMILES

CC1(CCC2C(=CC3C4C2(CCC(=O)C4(C(=O)O3)C)C)C1)C=C

Synonyms

momilactone A

Canonical SMILES

CC1(CCC2C(=CC3C4C2(CCC(=O)C4(C(=O)O3)C)C)C1)C=C

Isomeric SMILES

C[C@]1(CC[C@@H]2C(=C[C@@H]3[C@@H]4[C@@]2(CCC(=O)[C@@]4(C(=O)O3)C)C)C1)C=C

The exact mass of the compound Momilactone A is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. It belongs to the ontological category of pimarane diterpenoid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]. However, this does not mean our product can be used or applied in the same or a similar way.

Momilactone A (CAS: 51415-07-7) is a high-value 9β-H-pimarane diterpene lactone naturally derived from rice (Oryza sativa). Functioning primarily as a phytoalexin and allelochemical, it serves as a critical analytical standard and structural precursor in agrochemical and pharmaceutical research. For procurement professionals, lead-discovery chemists, and agricultural scientists, securing highly pure Momilactone A is essential for mapping plant defense pathways, developing targeted bio-herbicides, and establishing quantitative baselines for novel enzyme inhibitors. Its distinct structural profile—lacking the hemiketal hydroxyl group found in its close analog Momilactone B—grants it unique target specificities and thermal properties that dictate its use in specialized downstream applications[1].

Research Fit

Phytoalexin and allelochemical research
Comparative momilactone selectivity studies
Rice-derived natural product probe

Buyers often face the choice of procuring crude rice hull extracts, mixed momilactone standards, or the closely related analog Momilactone B. Generic substitution fails because Momilactone A and B exhibit divergent biological target affinities and distinct roles in biosynthetic pathways. While Momilactone B is frequently cited as the broader, more potent general allelochemical, Momilactone A demonstrates superior, highly specific field-level inhibition against certain noxious weed variants (such as Scirpus juncoides) and acts as the direct, primary enzymatic product of CYP701A8 (momilactone-A synthase). Utilizing crude mixtures or substituting with the B analog compromises assay reproducibility, obscures early-stage biosynthetic pathway data in disease resistance screening, and leads to suboptimal formulation efficacy in targeted bio-herbicide development [1].

Substitution Risk

Target
Momilactone A (MA)
Momilactone B (MB)
Antifungal
Reported lower potency against B. cinerea, F. solani, C. gloeosporioides
May show significantly higher activity; quantitative profile must be reviewed
Allelopathic
Reported species-specific advantage against broadleaf weeds
Weed suppression profile may differ; S. juncoides response may not transfer
Cytotoxicity
Lower individual cytotoxicity in reported leukemia/myeloma models
1:1 mixture (MAB) or MB alone may show higher reported activity

Selective Paddy Weed Inhibition

In field-level bioassays evaluating natural herbicide potential, Momilactone A demonstrates superior targeted suppression of specific broadleaf weeds compared to Momilactone B. At an application rate of 4000 g a.i./ha, Momilactone A achieved a 90% inhibitory effect on the weed Scirpus juncoides, quantitatively outperforming the B analog in this specific target application [1].

Evidence DimensionField-level weed growth inhibition
Target Compound Data90% inhibition of Scirpus juncoides
Comparator Or BaselineMomilactone B (lower specific inhibition)
Quantified DifferenceSuperior specific suppression for targeted weed species
ConditionsPaddy field application at 4000 g a.i./ha evaluated at 14 days

Justifies the selection of Momilactone A as the preferred active ingredient lead for bio-herbicides specifically targeting Scirpus juncoides and related weed variants.

Antifungal activity
Head-to-head
MA: IC50 78.1/198.1/95.3 µg (Bc/Fs/Cg)
MB: 1.2/123.9/53.4 µg
MB 65× more potent vs B. cinerea
Supports antifungal screening context; MB may show higher potency.
Target pathogen selection critical for procurement.

Early-Stage Disease Biomarker

Momilactone A is the direct product of momilactone-A synthase (CYP701A8) and serves as the primary early-response biomarker for rice blast (Magnaporthe oryzae) resistance. In resistant plant mutants, Momilactone A concentrations increase 100–400-fold within 2 days post-inoculation compared to wild-type baselines, actively suppressing fungal growth before downstream secondary metabolites fully accumulate[1].

Evidence DimensionPathogen-induced compound accumulation
Target Compound Data100–400-fold concentration increase
Comparator Or BaselineWild-type baseline accumulation
Quantified Difference2 to 2.6 orders of magnitude higher accumulation
Conditions2 days post-inoculation with Magnaporthe oryzae in resistant mutants

Validates the procurement of Momilactone A as the essential analytical standard for early-detection assays in agricultural disease resistance breeding.

Allelopathic suppression
Head-to-head
MA: 90% inhibition S. juncoides at 4000 g a.i./ha
MB: lower suppression reported
Reported species-specific weed inhibition profile.
Broadleaf selectivity differs from monocot trend.

α-Glucosidase Inhibitory Activity

Beyond its agrochemical utility, Momilactone A exhibits significant potential as a pharmaceutical lead. In enzymatic assays, Momilactone A demonstrated an IC50 of 991.95 µg/mL against α-glucosidase. This performance is approximately 2.5-fold more potent than the commercial antidiabetic standard acarbose, establishing it as a high-value reference compound for functional food and drug discovery workflows [1].

Evidence DimensionIn vitro α-glucosidase inhibition (IC50)
Target Compound Data991.95 µg/mL
Comparator Or BaselineAcarbose standard
Quantified Difference2.5-fold greater inhibitory potency
ConditionsIn vitro enzymatic assay

Provides a quantitative mandate for using Momilactone A as a benchmark standard in antidiabetic screening programs rather than relying solely on commercial synthetics.

Antioxidant activity
Head-to-head
MA: EC50 783.9 µg
MB: EC50 790.7 µg
MA ~0.9% higher scavenging
Supports antioxidant assay ranking; marginal difference.
May influence sensitive free-radical assays.

Thermal Extraction Stability

Momilactone A possesses a distinct thermal profile, with a melting point of 234–236 °C, compared to the 240 °C melting point of Momilactone B. During high-temperature extraction and yield optimization processes (e.g., thermal treatment at 100 °C for up to 3 hours), the stability and recovery parameters for Momilactone A differ significantly from its analogs, necessitating the use of pure, compound-specific standards for accurate process calibration and degradation tracking [1].

Evidence DimensionMelting point and thermal processing baseline
Target Compound Data234–236 °C
Comparator Or BaselineMomilactone B (240 °C)
Quantified Difference4–6 °C lower melting point
ConditionsSolid-state thermal characterization and 100 °C extraction optimization

Critical for chemical engineers and analytical chemists designing optimized, temperature-controlled extraction and purification workflows from natural biomass.

Cytotoxicity (HL-60/U266)
Head-to-head
MA alone: lower activity
MB: IC50 4.49/5.09 µM
MAB (1:1): IC50 4.61/5.59 µM
Supports cytotoxicity endpoint review; MAB or MB may show higher response.
Cell-model interpretation requires mixture context.
Selectivity (MeT-5A)
Context-dependent
MA, MB, MAB: negligible effect on MeT-5A at 5 µM
Cancer cells: significant viability inhibition
Reported selectivity endpoint; non-cancerous cell viability context.
Data to verify across models; not a safety claim.
Antibacterial activity
Head-to-head
MA ≈ MB vs E. coli
MB > MA vs Gram-positive (P. ovalis, B. cereus, B. pumilus)
Supports antimicrobial screening context; Gram-positive profile differs.
Qualitative ranking; MIC validation recommended.

Crop Resistance Breeding Standard

Because Momilactone A exhibits a 100–400-fold accumulation spike within 2 days of Magnaporthe oryzae infection, it is the exact compound required as a biomarker standard for early-detection assays in agricultural laboratories screening for blast-resistant rice cultivars [1].

Targeted Bio-Herbicide Lead

Given its proven 90% inhibitory efficacy against specific weeds like Scirpus juncoides at 4000 g a.i./ha, Momilactone A is the optimal choice for agrochemical developers formulating targeted, natural-product-based paddy herbicides where broad-spectrum analogs may fail or cause off-target effects [2].

Antidiabetic Drug Discovery Reference

With an α-glucosidase IC50 of 991.95 µg/mL that outperforms the commercial standard acarbose by 2.5-fold, Momilactone A serves as a highly relevant positive control and structural lead in pharmaceutical and nutraceutical screening programs focusing on metabolic disorders [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Broadleaf weed allelopathy studies
Species-specific allelopathic activity profile
Weed inhibition endpoint validation
Free radical scavenging research
DPPH radical scavenging activity ranking
Antioxidant capacity assay validation
Leukemia and myeloma cell-model studies
MAB mixture cytotoxicity profile
Cancer vs. non-cancer selectivity validation
Gram-negative antibacterial screening
E. coli inhibitory activity equivalence
Antibacterial assay validation

Physical Description

Solid

XLogP3

3.8

Melting Point

235-236°C

Wikipedia

Momilactone A

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]

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